Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC18623141
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-7H2,1-3H3 |
| Standard InChI Key | LHIFYMJGTLKCQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclo[3.1.1]heptane system, a seven-membered ring featuring two bridgehead carbons. The 2-position is substituted with a tert-butoxycarbonyl (Boc) group, while the 5-position bears a cyano (-CN) substituent . This arrangement confers rigidity and stereochemical complexity, which are advantageous for designing conformationally restricted pharmacophores .
Physical and Spectral Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.28 g/mol | |
| CAS Number | 1882055-84-6 | |
| Storage Conditions | 2–7°C (refrigerated) | |
| Hazard Classification | Toxic (GHS Category 4) |
The Boc group enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF), while the cyano group contributes to dipole interactions in crystalline lattices .
Synthesis and Characterization
Synthetic Routes
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s strained bicyclic system and dual functional groups make it a versatile precursor. For example:
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Peptidomimetics: The Boc group is cleaved under acidic conditions to generate free amines, which are coupled with carboxylic acids to form amide bonds .
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Cyanohydrin Derivatives: The cyano group undergoes hydrolysis to carboxylic acids or reduction to primary amines, enabling diversification.
Case Study: Orexin Receptor Antagonists
In a 2020 patent , tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate derivatives were synthesized as orexin receptor antagonists. Substitution at the 3-position with fluoropyridinyloxy groups enhanced binding affinity () . This highlights its utility in central nervous system (CNS) drug discovery.
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